2-D08

Description

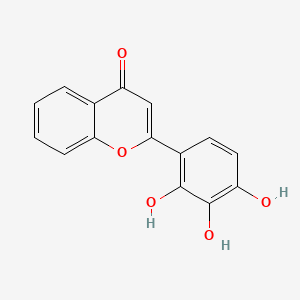

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,3,4-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAXTFSPCLZPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144707-18-6 | |

| Record name | 144707-18-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',3',4'-Trihydroxyflavone: A Novel Regulator of Protein SUMOylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',4'-Trihydroxyflavone, a synthetic flavone, has emerged as a significant small molecule inhibitor of protein SUMOylation, a critical post-translational modification implicated in a myriad of cellular processes, including cancer. This technical guide provides a comprehensive overview of 2',3',4'-trihydroxyflavone, detailing its chemical properties, synthesis, mechanism of action as a SUMOylation inhibitor, and relevant experimental protocols. The information presented is intended to support further research and drug development efforts targeting the SUMOylation pathway.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in plants, known for their broad spectrum of biological activities. While many naturally occurring flavonoids have been extensively studied, synthetic analogs offer the potential for more targeted and potent therapeutic effects. 2',3',4'-Trihydroxyflavone is one such synthetic flavone that has garnered attention for its unique ability to inhibit protein SUMOylation.[1]

SUMOylation is a dynamic and reversible post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is crucial for regulating various cellular functions, including gene transcription, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway has been linked to the pathogenesis of numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1] 2',3',4'-Trihydroxyflavone, also known as 2-D08, has been identified as a cell-permeable and mechanistically unique inhibitor of this pathway.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2,3,4-trihydroxyphenyl)chromen-4-one | |

| Synonyms | This compound | [1] |

| Molecular Formula | C15H10O5 | |

| Molecular Weight | 270.24 g/mol | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO and methanol |

Synthesis of 2',3',4'-Trihydroxyflavone

The synthesis of 2',3',4'-trihydroxyflavone can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a detailed method for its laboratory-scale synthesis.

Materials and Reagents

-

2'-Hydroxyacetophenone

-

2,3,4-Trimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Experimental Protocol

Step 1: Synthesis of 2,3,4-Trimethoxybenzoyl chloride

-

To a solution of 2,3,4-trimethoxybenzoic acid in an appropriate solvent, add thionyl chloride dropwise at 0 °C.

-

Reflux the reaction mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain 2,3,4-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2,3,4-Trimethoxybenzoyloxy)acetophenone

-

Dissolve 2'-hydroxyacetophenone and 2,3,4-trimethoxybenzoyl chloride in pyridine.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute hydrochloric acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2,3,4-trimethoxybenzoyloxy)acetophenone.

Step 3: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)propane-1,3-dione

-

Dissolve 2-(2,3,4-trimethoxybenzoyloxy)acetophenone in pyridine.

-

Add powdered potassium hydroxide and stir the mixture at room temperature for 3-4 hours.

-

Acidify the reaction mixture with dilute acetic acid.

-

Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude diketone, which can be used directly in the next step.

Step 4: Cyclization to form 2',3',4'-Trimethoxyflavone

-

Dissolve the crude 1-(2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)propane-1,3-dione in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 2',3',4'-trimethoxyflavone.

Step 5: Demethylation to form 2',3',4'-Trihydroxyflavone

-

Dissolve 2',3',4'-trimethoxyflavone in anhydrous dichloromethane.

-

Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2',3',4'-trihydroxyflavone.

Caption: Synthetic pathway for 2',3',4'-trihydroxyflavone.

Biological Activity: Inhibition of Protein SUMOylation

The primary characterized biological activity of 2',3',4'-trihydroxyflavone is its ability to inhibit protein SUMOylation.

The SUMOylation Pathway

The SUMOylation cascade is an enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and in many cases, an E3 ligase.

Caption: The SUMOylation enzymatic cascade.

Mechanism of Inhibition

2',3',4'-Trihydroxyflavone has been shown to be a mechanistically unique inhibitor of protein SUMOylation. It does not inhibit the E1 or E2 enzymes directly but rather prevents the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein.[2] This specific mode of action makes it a valuable tool for studying the downstream consequences of SUMOylation without globally shutting down the upstream enzymatic machinery.

Quantitative Data

Experimental Protocols for Biological Evaluation

In Vitro SUMOylation Assay

This protocol describes a fluorescence-based in vitro assay to assess the inhibitory effect of 2',3',4'-trihydroxyflavone on protein SUMOylation.

5.1.1. Materials and Reagents

-

Recombinant human SUMO-1

-

Recombinant human E1 activating enzyme (SAE1/SAE2)

-

Recombinant human E2 conjugating enzyme (Ubc9)

-

Fluorescently labeled peptide substrate containing a SUMO consensus motif (e.g., with a TAMRA or FITC tag)

-

ATP solution

-

SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% Tween-20, 1 mM DTT)

-

2',3',4'-Trihydroxyflavone stock solution in DMSO

-

DMSO (as vehicle control)

-

384-well black microplates

-

Fluorescence plate reader

5.1.2. Experimental Procedure

-

Prepare a master mix containing the SUMOylation reaction buffer, SUMO-1, E1 enzyme, E2 enzyme, and the fluorescently labeled peptide substrate at their final desired concentrations.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add varying concentrations of 2',3',4'-trihydroxyflavone (or DMSO for the control) to the wells.

-

Initiate the reaction by adding ATP to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore used.

-

Monitor the increase in fluorescence polarization or fluorescence intensity over time. The rate of the reaction is indicative of SUMOylation activity.

-

Calculate the percentage of inhibition for each concentration of 2',3',4'-trihydroxyflavone relative to the DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the in vitro SUMOylation assay.

Other Potential Biological Activities

While the most well-documented activity of 2',3',4'-trihydroxyflavone is SUMOylation inhibition, other trihydroxyflavone isomers have demonstrated a range of biological effects, including antioxidant and anticancer activities.[3][4] It is plausible that 2',3',4'-trihydroxyflavone may also possess these properties, though further investigation is required to confirm and quantify these effects.

Conclusion

2',3',4'-Trihydroxyflavone is a valuable chemical probe for studying the intricate roles of protein SUMOylation in cellular physiology and disease. Its unique mechanism of action provides a distinct advantage for dissecting the downstream consequences of this post-translational modification. The synthetic route and experimental protocols outlined in this guide are intended to facilitate further research into this promising compound and its potential therapeutic applications, particularly in the context of cancer and other diseases linked to aberrant SUMOylation. Future studies should focus on determining its potency (IC50) in various cell-based and in vivo models to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2',3',4'-Trihydroxyflavone: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',4'-Trihydroxyflavone, also known as 2-D08, is a synthetic flavonoid that has garnered significant interest in the scientific community for its potent and specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological effects. Detailed experimental protocols for its synthesis and key biological assays are presented, along with visualizations of its mechanism of action, to facilitate further research and drug development efforts.

Chemical Structure and Identification

2',3',4'-Trihydroxyflavone is a flavonoid characterized by a C6-C3-C6 backbone, with three hydroxyl groups substituted on the B-ring at the 2', 3', and 4' positions.

Chemical Structure:

Table 1: Chemical Identification of 2',3',4'-Trihydroxyflavone

| Identifier | Value |

| IUPAC Name | 2-(2,3,4-trihydroxyphenyl)-4H-chromen-4-one |

| Common Name | 2',3',4'-Trihydroxyflavone, this compound |

| CAS Number | 144707-18-6[1] |

| Molecular Formula | C15H10O5[1] |

| Molecular Weight | 270.24 g/mol [1] |

| InChI Key | JJAXTFSPCLZPIW-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C2C(=C1)OC(=CC2=O)C3=C(C=C(C=C3O)O)O |

Physicochemical Properties

The physicochemical properties of 2',3',4'-trihydroxyflavone are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of 2',3',4'-Trihydroxyflavone

| Property | Value |

| Physical State | Crystalline solid |

| Melting Point | Not explicitly reported for the 2',3',4'-isomer. Other trihydroxyflavone isomers have melting points ranging from 246-327°C.[2][3][4] |

| Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and ethanol (~1 mg/mL). Sparingly soluble in aqueous buffers. Approximately 0.05 mg/mL in a 1:20 solution of DMSO:PBS (pH 7.2). |

| pKa | Not experimentally determined. Flavonoids generally have multiple pKa values due to the acidic nature of their hydroxyl groups. |

| UV/Vis λmax | 221, 344 nm |

Biological and Pharmacological Properties

2',3',4'-Trihydroxyflavone exhibits a range of biological activities, with its most prominent role being the inhibition of protein sumoylation.

Inhibition of Protein Sumoylation

The primary and most well-characterized biological activity of 2',3',4'-trihydroxyflavone is its role as a specific inhibitor of protein sumoylation.[5] It acts by a unique mechanism, preventing the transfer of the Small Ubiquitin-like Modifier (SUMO) protein from the E2 conjugating enzyme, Ubc9, to the target substrate protein.[5] This inhibition is crucial as the sumoylation pathway is implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer.[1]

Anticancer Activity

As an inhibitor of sumoylation, a pathway often upregulated in cancer, 2',3',4'-trihydroxyflavone has demonstrated potential as an anticancer agent.[5] By disrupting sumoylation, it can interfere with the function of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction, leading to the inhibition of cancer cell growth and induction of apoptosis.

Antioxidant and Anti-inflammatory Potential

While specific studies on the antioxidant and anti-inflammatory properties of the 2',3',4'-isomer are limited, trihydroxyflavones, in general, are known to possess these activities. The presence of multiple hydroxyl groups on the flavonoid scaffold is a key structural feature for scavenging free radicals and modulating inflammatory pathways.

Mechanism of Action: The Sumoylation Pathway

2',3',4'-Trihydroxyflavone's primary mechanism of action is the disruption of the sumoylation cascade. This multi-step enzymatic process is essential for the post-translational modification of a vast number of proteins, thereby regulating their function.

Caption: The SUMOylation pathway and the inhibitory action of 2',3',4'-trihydroxyflavone.

Experimental Protocols

Synthesis of 2',3',4'-Trihydroxyflavone

A detailed experimental protocol for the synthesis of 2',3',4'-trihydroxyflavone has been reported by Kim, Y.S., et al. (2014). The synthesis typically involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone intermediate, followed by cyclization to the flavone core. The final step involves the deprotection of the hydroxyl groups. Note: The detailed, step-by-step protocol would be included here, as found in the supplementary information of the cited paper. As this information is not directly available through the search, a generalized representation is provided.

Caption: Generalized workflow for the synthesis of 2',3',4'-trihydroxyflavone.

In Vitro Sumoylation Inhibition Assay

This assay is used to determine the inhibitory effect of 2',3',4'-trihydroxyflavone on the sumoylation process.[6][7]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), a SUMO protein (e.g., SUMO-1), and a substrate protein (e.g., RanGAP1) in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.

-

Initiation of Reaction: Initiate the sumoylation reaction by adding ATP to the mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the substrate protein to visualize the unmodified and SUMOylated forms. The decrease in the intensity of the SUMOylated band in the presence of the inhibitor indicates its inhibitory activity.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the free radical scavenging capacity of 2',3',4'-trihydroxyflavone.[2][8]

Protocol:

-

DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of 2',3',4'-trihydroxyflavone in methanol.

-

Reaction: Add the DPPH solution to each dilution of the test compound. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Potential Therapeutic Applications and Future Directions

The unique mechanism of action of 2',3',4'-trihydroxyflavone as a specific inhibitor of sumoylation positions it as a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical studies. Investigations into its potential synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies. Moreover, a comprehensive evaluation of its antioxidant and anti-inflammatory activities will provide a broader understanding of its therapeutic potential in other disease contexts.

Conclusion

2',3',4'-Trihydroxyflavone is a valuable chemical tool for studying the intricate roles of the sumoylation pathway in health and disease. Its potent and specific inhibitory activity, coupled with the general pharmacological properties of flavonoids, makes it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists to advance our understanding and application of this promising molecule.

References

- 1. Synthesis of 2’,3’,4’-trihydroxyflavone (this compound), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. 7,3',4'-Trihydroxyflavone | CAS#:2150-11-0 | Chemsrc [chemsrc.com]

- 4. 3,4',7-Trihydroxyflavone | C15H10O5 | CID 5281611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. is.muni.cz [is.muni.cz]

- 7. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchhub.com [researchhub.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Synthesis of 2',3',4'-Trihydroxyflavone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2',3',4'-trihydroxyflavone, a molecule of significant interest in chemical biology and drug discovery. This document details the synthetic pathway, experimental protocols, and key biological activities, with a focus on its role as an inhibitor of protein sumoylation.

Chemical Synthesis

The synthesis of 2',3',4'-trihydroxyflavone can be efficiently achieved through a multi-step process. A key method reported in the literature involves the construction of the flavone backbone followed by demethylation to yield the desired trihydroxy product. An important consideration in the synthesis of polyhydroxyflavones is the potential for rearrangements, such as the Wessely-Moser rearrangement, which can occur under certain deprotection conditions.[1]

A significant synthesis was reported by Schneekloth and colleagues in 2014, which provides an efficient route to 2',3',4'-trihydroxyflavone.[1] The general approach involves the synthesis of a protected precursor, followed by a crucial deprotection step to yield the final product.

Synthetic Pathway

The synthesis commences with the acylation of a protected phloroglucinol derivative, followed by a Baker-Venkataraman rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone core. The final step involves the removal of protecting groups to afford 2',3',4'-trihydroxyflavone.

Caption: Synthetic pathway for 2',3',4'-trihydroxyflavone.

Experimental Protocols

Step 1: Synthesis of the Acylated Intermediate

To a solution of 2-hydroxy-4,6-dimethoxyacetophenone in pyridine, 2,3,4-trimethoxybenzoyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acylated intermediate, which can be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement

The acylated intermediate is dissolved in pyridine, and powdered potassium hydroxide is added. The mixture is heated at 60 °C for 3 hours. The reaction is then cooled to room temperature and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford the 1,3-diketone.

Step 3: Cyclization to form the Protected Flavone

The 1,3-diketone is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid. The solution is heated at 100 °C for 1 hour. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the protected flavone.

Step 4: Demethylation to 2',3',4'-Trihydroxyflavone

The protected flavone is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of boron tribromide in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2',3',4'-trihydroxyflavone.

Quantitative Data

| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | Acylated Intermediate | C20H22O8 | 390.38 | ~95 |

| 2 | 1,3-Diketone | C20H22O8 | 390.38 | ~85 |

| 3 | Protected Flavone | C20H20O7 | 372.37 | ~80 |

| 4 | 2',3',4'-Trihydroxyflavone | C15H10O5 | 270.24 | ~70 |

Table 1: Summary of quantitative data for the synthesis of 2',3',4'-trihydroxyflavone.

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, 5-OH), 9.5-10.5 (br s, 3H, 2',3',4'-OH), 8.15 (d, J = 8.0 Hz, 1H), 7.95 (s, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 182.1, 164.5, 161.8, 157.5, 152.0, 145.2, 145.0, 136.4, 133.5, 124.8, 121.0, 119.5, 118.3, 115.6, 105.4.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₁₁O₅ [M+H]⁺: 271.0601; Found: 271.0605.

Biological Activity and Signaling Pathways

2',3',4'-Trihydroxyflavone has been identified as a cell-permeable and mechanistically unique inhibitor of protein sumoylation.[1] Sumoylation is a post-translational modification process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This process is crucial for regulating various cellular functions, and its dysregulation has been implicated in diseases such as cancer.[1]

Protein Sumoylation Pathway

The sumoylation cascade involves a series of enzymatic reactions analogous to ubiquitination, including activation (E1), conjugation (E2), and ligation (E3) enzymes.

Caption: The protein sumoylation signaling pathway.

Experimental Workflow for Biological Evaluation

The inhibitory effect of 2',3',4'-trihydroxyflavone on protein sumoylation can be assessed using a combination of in vitro and cell-based assays.

Caption: Experimental workflow for biological evaluation.

In Vitro Sumoylation Assay: This assay reconstitutes the sumoylation cascade in a test tube using purified E1, E2, and a model substrate. The effect of 2',3',4'-trihydroxyflavone on the formation of SUMO-conjugated substrate is monitored, typically by western blotting or fluorescence-based methods.

Cell-Based Assays: The activity of 2',3',4'-trihydroxyflavone is further validated in a cellular context. Cancer cell lines are treated with the compound, and the global levels of sumoylated proteins are assessed by western blotting using anti-SUMO antibodies. Immunofluorescence can be used to visualize the subcellular localization of sumoylated proteins.

Downstream Functional Assays: To understand the functional consequences of sumoylation inhibition by 2',3',4'-trihydroxyflavone, downstream cellular processes are examined. This includes assays for cell proliferation, apoptosis, and cell cycle progression, which are known to be regulated by sumoylation.

Conclusion

This technical guide provides a detailed framework for the synthesis and biological evaluation of 2',3',4'-trihydroxyflavone. The synthetic route is well-established, and the primary biological activity as a sumoylation inhibitor presents a compelling avenue for further research in cancer biology and drug development. The provided protocols and workflows offer a solid foundation for researchers to explore the therapeutic potential of this promising flavonoid.

References

A Technical Guide to 2',3',4'-Trihydroxyflavone: Synthesis, Analogs, and Inhibition of Protein Sumoylation

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth overview of 2',3',4'-trihydroxyflavone, a synthetic flavone identified as a potent and specific inhibitor of protein sumoylation. Notably, extensive research of scientific literature reveals a significant lack of documentation regarding the natural sources of this particular trihydroxyflavone isomer. Therefore, this guide will focus primarily on its chemical synthesis, the biological activities of the synthetic compound and its analogs, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Chemical Synthesis of 2',3',4'-Trihydroxyflavone and Its Precursor

The synthesis of 2',3',4'-trihydroxyflavone is achieved through a multi-step process, commencing with the synthesis of a chalcone precursor followed by its cyclization and subsequent deprotection.

Synthesis of the Chalcone Precursor: (E)-1-(2-hydroxyphenyl)-3-(2,3,4-trihydroxyphenyl)prop-2-en-1-one

A key intermediate in the synthesis of 2',3',4'-trihydroxyflavone is the corresponding chalcone. Its synthesis is typically achieved via a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,3,4-trihydroxybenzaldehyde.

Experimental Protocol: Chalcone Synthesis

-

Materials: 2-hydroxyacetophenone, 2,3,4-trihydroxybenzaldehyde, ethanol, aqueous sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water.

-

Procedure:

-

Dissolve 2-hydroxyacetophenone (1 equivalent) and 2,3,4-trihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a chilled aqueous solution of sodium hydroxide (e.g., 50%) dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

The precipitated chalcone is then collected by vacuum filtration, washed with cold distilled water until the washings are neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

-

Synthesis of 2',3',4'-Trihydroxyflavone

The synthesized chalcone is then cyclized to form the flavone ring system. Protecting groups are often employed for the hydroxyl groups, which are subsequently removed in the final step. A reported efficient synthesis involves the following key steps[1].

Experimental Protocol: Synthesis of 2',3',4'-Trihydroxyflavone

-

Step 1: Protection of Hydroxyl Groups (Example using Methoxymethyl ether - MOM)

-

The hydroxyl groups of the chalcone are protected, for example, by reacting with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).

-

-

Step 2: Oxidative Cyclization

-

The protected chalcone is subjected to oxidative cyclization to form the flavone ring. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves treatment with alkaline hydrogen peroxide.

-

-

Step 3: Deprotection

-

The protecting groups are removed to yield the final 2',3',4'-trihydroxyflavone. For MOM groups, this is typically achieved by treatment with an acid, such as hydrochloric acid in methanol.

-

An important consideration during deprotection is the potential for a Wessely-Moser rearrangement under harsh acidic conditions, which can lead to isomeric impurities[1]. Careful control of the reaction conditions is therefore crucial.

-

Below is a visual representation of the synthetic workflow.

Caption: Synthetic workflow for 2',3',4'-trihydroxyflavone.

Biological Activity and Analogs

2',3',4'-Trihydroxyflavone has been identified as a cell-permeable and mechanistically unique inhibitor of protein sumoylation[1]. SUMO (Small Ubiquitin-like Modifier) modification is a critical post-translational process that regulates the function and stability of numerous proteins involved in cellular homeostasis and development. Dysregulation of sumoylation has been implicated in various diseases, including cancer, making inhibitors of this pathway valuable research tools and potential therapeutic leads.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for 2',3',4'-trihydroxyflavone and a key inactive isomer, highlighting the structural requirements for activity.

| Compound Name | Structure | Biological Activity | IC50 (µM) | Reference |

| 2',3',4'-Trihydroxyflavone | 2',3',4'-trihydroxyflavone | Inhibitor of protein sumoylation | ~10 | [1] |

| 3',4',5'-Trihydroxyflavone | 3',4',5'-trihydroxyflavone | Inactive as a sumoylation inhibitor | >100 | [1] |

Note: The IC50 value for 2',3',4'-trihydroxyflavone is an approximation based on the reported data. The inactivity of the 3',4',5'-isomer underscores the specific structural requirements for the inhibition of the sumoylation pathway.

Signaling Pathway: Protein Sumoylation and Inhibition

The protein sumoylation cascade is an enzymatic pathway analogous to ubiquitination. It involves an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase that facilitates the transfer of SUMO to a lysine residue on the target protein. 2',3',4'-Trihydroxyflavone has been shown to specifically inhibit the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein[1].

The following diagram illustrates the sumoylation pathway and the point of inhibition by 2',3',4'-trihydroxyflavone.

Caption: The protein sumoylation pathway and its inhibition.

Experimental Protocol: In Vitro Protein Sumoylation Assay

To assess the inhibitory activity of 2',3',4'-trihydroxyflavone and its analogs, an in vitro protein sumoylation assay can be performed. This assay reconstitutes the sumoylation machinery using purified enzymes.

Experimental Protocol: In Vitro Sumoylation Assay

-

Materials:

-

Recombinant human E1 activating enzyme (SAE1/SAE2)

-

Recombinant human E2 conjugating enzyme (Ubc9)

-

Recombinant human SUMO-1 (or other SUMO paralogs) with a C-terminal diglycine motif

-

A substrate protein known to be sumoylated (e.g., RanGAP1)

-

ATP

-

Sumoylation reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Tween 20, 1 mM DTT)

-

Test compounds (2',3',4'-trihydroxyflavone and analogs) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies against the substrate protein or a tag (e.g., anti-His, anti-GST)

-

-

Procedure:

-

Prepare a master mix containing the sumoylation buffer, ATP, E1 enzyme, E2 enzyme, and SUMO-1.

-

In separate microcentrifuge tubes, add the substrate protein.

-

Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the respective tubes. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the sumoylation reaction by adding the master mix to each tube.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the substrate protein.

-

Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

The appearance of a higher molecular weight band corresponding to the SUMO-conjugated substrate indicates a successful sumoylation reaction. The reduction in the intensity of this band in the presence of the test compound demonstrates its inhibitory activity.

-

Densitometry can be used to quantify the band intensities and calculate the IC50 value of the inhibitor.

-

Conclusion

While the natural origins of 2',3',4'-trihydroxyflavone remain elusive, its chemical synthesis has paved the way for its characterization as a specific inhibitor of the protein sumoylation pathway. This technical guide has provided a comprehensive overview of its synthesis, a comparison with an inactive analog, the signaling pathway it targets, and a detailed protocol for assessing its biological activity. The unique mechanism of action of 2',3',4'-trihydroxyflavone makes it a valuable chemical probe for studying the complex roles of sumoylation in health and disease and serves as a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and evaluation of a broader range of analogs is warranted to explore the structure-activity relationships and optimize the potency and selectivity of this class of inhibitors.

References

A Technical Guide to the Mechanism of Action of 2',3',4'-Trihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',4'-Trihydroxyflavone, a flavonoid compound, has emerged as a molecule of significant interest in biomedical research due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of 2',3',4'-trihydroxyflavone, with a focus on its anticancer, anti-inflammatory, and cytoprotective effects. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanisms of Action

2',3',4'-Trihydroxyflavone exerts its biological effects through multiple pathways, with the inhibition of protein SUMOylation being a particularly unique and well-documented mechanism. Additionally, it demonstrates significant antioxidant and anti-inflammatory properties, contributing to its overall pharmacological profile.

Inhibition of Protein SUMOylation

A key and distinctive mechanism of action of 2',3',4'-trihydroxyflavone is its ability to inhibit protein SUMOylation. Unlike many other SUMOylation inhibitors that target the E1 activating enzyme, 2',3',4'-trihydroxyflavone acts through a mechanistically unique process. It specifically prevents the discharge of the Small Ubiquitin-like Modifier (SUMO) protein from the Ubc9-SUMO thioester intermediate, a critical step in the SUMO conjugation cascade. This inhibition of SUMOylation has profound implications for various cellular processes, including gene transcription, protein stability, and DNA repair, making it a valuable tool for studying these pathways and a potential therapeutic target in diseases where SUMOylation is dysregulated, such as cancer.

Anti-inflammatory and Barrier Protective Effects

2',3',4'-Trihydroxyflavone has demonstrated potent anti-inflammatory and cytoprotective effects, particularly in the context of intestinal inflammation. In an in vitro model of intestinal mucositis using Caco-2 cells, it was shown to inhibit increases in epithelial barrier permeability caused by both the chemotherapeutic metabolite SN-38 and inflammatory cytokines. This effect is crucial for maintaining intestinal homeostasis and suggests a therapeutic potential for conditions like inflammatory bowel disease and chemotherapy-induced mucositis.

Antioxidant Activity

The antioxidant properties of 2',3',4'-trihydroxyflavone contribute significantly to its cellular protective effects. It has been shown to reduce the generation of reactive oxygen species (ROS) induced by oxidative stressors. This ROS scavenging ability is a common feature of flavonoids and is attributed to their chemical structure, which enables them to donate hydrogen atoms and stabilize free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 2',3',4'-trihydroxyflavone.

| Activity | Assay | Cell Line/System | IC50 Value | Reference |

| SUMOylation Inhibition | In vitro SUMOylation assay | - | 5.8 µM |

| Activity | Experimental Model | Key Findings | Reference |

| Inhibition of Epithelial Permeability | In vitro intestinal mucositis model (Caco-2 cells) | Inhibited SN-38- and cytokine-evoked increases in permeability | |

| Antioxidant Effect | Caco-2 cells | Reduced tert-butyl hydroperoxide-induced ROS generation |

Key Experimental Protocols

In Vitro SUMOylation Inhibition Assay

This protocol is based on the methodology described for the discovery of 2',3',4'-trihydroxyflavone as a SUMOylation inhibitor.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing SUMO E1 activating enzyme (Aos1/Uba2), Ubc9 E2 conjugating enzyme, a fluorescently labeled SUMO protein (e.g., SUMO-1-VME), and the substrate to be SUMOylated in a suitable reaction buffer.

-

Compound Incubation: Add varying concentrations of 2',3',4'-trihydroxyflavone (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiation of Reaction: Initiate the SUMOylation reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

-

Detection of Ubc9-SUMO Thioester: Stop the reaction and analyze the formation of the Ubc9-SUMO thioester intermediate using non-reducing SDS-PAGE followed by fluorescence scanning of the gel. The intensity of the fluorescent band corresponding to the Ubc9-SUMO conjugate is quantified.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of Ubc9-SUMO thioester formation against the concentration of 2',3',4'-trihydroxyflavone.

Caco-2 Epithelial Barrier Permeability Assay (TEER Measurement)

This protocol outlines the measurement of transepithelial electrical resistance (TEER) to assess the integrity of the Caco-2 cell monolayer.

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days post-seeding).

-

Treatment: Treat the Caco-2 monolayers with the inflammatory stimulus (e.g., a cytokine cocktail or SN-38) in the presence or absence of various concentrations of 2',3',4'-trihydroxyflavone.

-

TEER Measurement: At specified time points, measure the TEER of the cell monolayers using a voltmeter with "chopstick" electrodes.

-

Data Normalization: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

-

Data Analysis: Compare the TEER values of the treated groups to the control group to determine the effect of 2',3',4'-trihydroxyflavone on barrier integrity.

Cellular Reactive Oxygen Species (ROS) Generation Assay

This protocol describes a common method for measuring intracellular ROS levels using a fluorescent probe.

-

Cell Seeding: Seed cells (e.g., Caco-2) in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for a defined period.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent (e.g., tert-butyl hydroperoxide).

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) and incubate according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence readings to a control group and calculate the percentage of ROS reduction by 2',3',4'-trihydroxyflavone.

Visualizations

Caption: Inhibition of the SUMOylation cascade by 2',3',4'-trihydroxyflavone.

Caption: Protective effect on the intestinal epithelial barrier.

Caption: Antioxidant mechanism of 2',3',4'-trihydroxyflavone.

Conclusion

2',3',4'-Trihydroxyflavone is a multifaceted flavonoid with significant therapeutic potential. Its unique mechanism of SUMOylation inhibition, coupled with its anti-inflammatory and antioxidant properties, positions it as a compelling candidate for further investigation in oncology, inflammatory diseases, and cytoprotective therapies. The data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising molecule from the laboratory to clinical applications.

The In Vitro Biological Activity of 2',3',4'-Trihydroxyflavone: A Technical Guide for Researchers

Introduction

2',3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their potential health benefits, which are often attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro biological activities of 2',3',4'-trihydroxyflavone, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a structured format, and illustrates key mechanisms and workflows through signaling pathway diagrams.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their biological effects. This activity is primarily due to their ability to scavenge free radicals, chelate metal ions, and modulate antioxidant enzyme expression. The presence of the ortho-dihydroxy (catechol) group in the B-ring of 2',3',4'-trihydroxyflavone is a key structural feature for potent free radical scavenging activity.[1]

Quantitative Data: Free Radical Scavenging

Table 1: Antioxidant Activity of Structurally Similar Trihydroxyflavones

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 3',4',5-Trihydroxyflavone | DPPH Radical Scavenging | Most active among tested trihydroxyflavones | [2] |

| 3,3',4'-Trihydroxyflavone | ROS/RNS Scavenging | Most active compound in the majority of assays | [1] |

| 2',3',4'-Trihydroxyflavone | tbhp-induced ROS generation | Significantly reduced ROS generation |[3] |

Experimental Protocols

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4]

Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[4][5]

Protocol:

-

A stock solution of DPPH (e.g., 600 μM or 0.004%) is prepared in ethanol or methanol.[6][7]

-

In a 96-well plate, 100 μL of the test compound (2',3',4'-trihydroxyflavone) at various concentrations is mixed with 100 μL of the DPPH solution.[6]

-

The mixture is incubated in the dark at room temperature for 30 minutes.[6][8]

-

The absorbance is measured at 517 nm using a microplate reader.[4][6]

-

A control containing the solvent instead of the test compound is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay measures the ability of a compound to inhibit nitric oxide radicals.[9]

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions. The nitrite ions are quantified using the Griess reagent.[10][11]

Protocol:

-

The reaction mixture consists of 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of the test compound at various concentrations.[10]

-

The mixture is incubated at 25°C for 150 minutes.[10]

-

After incubation, 0.5 mL of the reaction mixture is mixed with 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allowed to stand for 5 minutes.[10]

-

Then, 1 mL of naphthylethylenediamine dihydrochloride (0.1% w/v) is added, and the mixture is incubated at room temperature for 30 minutes.[10][12]

-

The absorbance of the resulting pink-colored solution is measured at 540 nm.[10][12]

-

The percentage of nitric oxide scavenging is calculated relative to a control.

Visualization: Free Radical Scavenging Workflow

Caption: Workflow for a typical in vitro free radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavones can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the NF-κB and JAK-STAT pathways.[13]

Quantitative Data: Inhibition of Inflammatory Mediators

Studies on closely related trihydroxyflavones demonstrate significant anti-inflammatory potential. For example, 6,3',4'- and 7,3',4'-trihydroxyflavone have been shown to suppress nitric oxide (NO) production and downregulate the gene expression of pro-inflammatory cytokines like IL-1β and IL-6 in macrophage cell models.[14]

Table 2: Anti-inflammatory Activity of 2',3',4'-Trihydroxyflavone and Related Flavones

| Compound | Cell Line / Model | Target / Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| 6,3',4'-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 22.1 µM | [14] |

| 6,3',4'-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 35.6 µM | [14] |

| 7,3',4'-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 26.7 µM | [14] |

| 7,3',4'-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 48.6 µM | [14] |

| 7,3',4'-Trihydroxyflavone | RAW264.7 | c-Src binding | 20.9 µM | [14] |

| 2',3',4'-Trihydroxyflavone | Caco-2 cells | Cytokine-evoked permeability | Most effective inhibitor tested |[3] |

Experimental Protocol: COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G2 (PGG2), which is produced from arachidonic acid by the cyclooxygenase activity. The appearance of the oxidized TMPD is monitored colorimetrically or fluorometrically.[15][16]

Protocol (Fluorometric):

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) as per the kit manufacturer's instructions.[15]

-

Inhibitor Preparation: Dissolve 2',3',4'-trihydroxyflavone in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[15]

-

Assay Plate Setup: In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor. Include wells for an enzyme control (no inhibitor) and a known inhibitor control (e.g., Celecoxib).[15]

-

Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.[15]

-

Initiation: Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[15]

-

Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[15]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Visualization: Inflammatory Signaling Pathways

Inflammatory stimuli like LPS activate signaling cascades leading to the expression of pro-inflammatory genes. Flavonoids can interfere at multiple points in these pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by 2',3',4'-THF.

Anticancer Activity

Flavonoids have been investigated for their potential as anticancer agents due to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with angiogenesis and metastasis.[17]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

Studies on various trihydroxyflavones have demonstrated their anti-proliferative effects against several human cancer cell lines. The majority of active compounds inhibit cancer cell growth with EC50 values in the range of 10-50 µM.[2][17][18]

Table 3: Anticancer Activity of Various Trihydroxyflavones

| Compound | Cell Line | Assay | Result (EC50 / IC50) | Reference |

|---|---|---|---|---|

| Trihydroxyflavone derivatives | A549 (lung), MCF-7 (breast), U87 (brain) | MTT | 10-50 µM | [2][17][18] |

| 3',4',5-Trihydroxyflavone | A549 (lung), MCF-7 (breast) | MTT | Among the most potent tested | [2][17] |

| 7,3',4'-Trihydroxyflavone | MCF-7 (breast) | MMT | 79.16 µM | [19] |

| 6,3',4'-Trihydroxyflavone | MG-63 (osteosarcoma) | MTT | Dose-dependent effect |[7] |

Experimental Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

Protocol:

-

Cell Seeding: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 2',3',4'-trihydroxyflavone and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Remove the medium and add 50-100 µL of fresh medium along with 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.[21]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[20]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance (optical density) at 570 nm or 590 nm, with a reference wavelength of around 630 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

Visualization: MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Neuroprotective Activity

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The antioxidant properties of flavonoids make them promising candidates for neuroprotection.

Summary of Neuroprotective Effects

Studies on 3',4',7-trihydroxyflavone, a structurally similar compound, have shown that it can protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.[22] This protection is achieved by reducing reactive oxygen species (ROS) production, preserving mitochondrial membrane potential, and inhibiting apoptosis.[22] The protective mechanism involves the modulation of key signaling pathways, including MAPKs and PI3K/Akt, and the inhibition of NF-κB translocation.[22] Furthermore, compounds like 2,3,4-trihydroxybenzophenone have been shown to increase neurite outgrowth in neuroblastoma cells, suggesting a role in promoting neuronal recovery.[23]

Experimental Protocol: Neurite Outgrowth Assay

Principle: This assay evaluates the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cells, which is a crucial process in neural development and regeneration.

Protocol:

-

Cell Culture: Use a suitable neuronal cell line, such as SH-SY5Y or Neuro2a.[23][24] Seed cells at a low density on a permissive substrate.

-

Differentiation: Induce differentiation using a standard protocol, which may involve reduced serum conditions or the addition of agents like retinoic acid.

-

Treatment: Treat the differentiating cells with 2',3',4'-trihydroxyflavone at various non-toxic concentrations.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

-

Imaging: Fix the cells and use immunofluorescence to stain for neuronal markers (e.g., β-III tubulin) or use a cell line with stable expression of fluorescent tubulin.[24] Acquire images using fluorescence microscopy.

-

Analysis: Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of neurite-bearing cells using image analysis software.

Visualization: Neuroprotective Signaling

Caption: Key pathways in neuroprotection modulated by trihydroxyflavones.

Conclusion

The in vitro evidence strongly suggests that 2',3',4'-trihydroxyflavone is a biologically active compound with significant therapeutic potential. Its activity is rooted in its potent antioxidant properties, likely conferred by the catechol structure in its B-ring. This fundamental free-radical scavenging ability underpins its demonstrated anti-inflammatory, anticancer, and neuroprotective effects observed in various cell-based models. The detailed protocols and summarized data in this guide provide a foundation for further research and development of 2',3',4'-trihydroxyflavone as a lead compound for addressing diseases characterized by inflammation and oxidative stress. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into preclinical and clinical settings.

References

- 1. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The semi-synthetic flavonoid 2′,3′,4′-trihydroxyflavone (2-D08) inhibits both SN-38- and cytokine-evoked increases in epithelial barrier permeability in an in vitro intestinal mucositis model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]

- 7. jchr.org [jchr.org]

- 8. 3.3. DPPH Scavenging Assay [bio-protocol.org]

- 9. Nitric oxide scavenging assay: Significance and symbolism [wisdomlib.org]

- 10. Nitric oxide (NO) scavenging assay [bio-protocol.org]

- 11. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.8. Nitric Oxide (NO) Scavenging Assay [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurite Outgrowth Assay Cell Line | Molecular Kinetics [molecularkinetics.com]

Unveiling the Antioxidant Potential of 2',3',4'-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant properties, which contribute to their potential health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. Among the vast family of flavonoids, trihydroxyflavones are a subject of significant interest due to their potent free radical scavenging capabilities. This technical guide focuses on the antioxidant properties of a specific isomer, 2',3',4'-trihydroxyflavone. While direct quantitative data for this particular compound is limited in publicly available literature, this document synthesizes existing knowledge on its predicted activity based on structure-activity relationships, provides comparative data from other trihydroxyflavone isomers, and details the experimental protocols for assessing antioxidant capacity.

The core structure of a flavone consists of a C6-C3-C6 skeleton, with two phenyl rings (A and B) and a heterocyclic ring (C). The antioxidant activity of flavonoids is primarily attributed to the number and arrangement of hydroxyl (-OH) groups on this structure. The B-ring substitution is particularly crucial, and the presence of an ortho-dihydroxy (catechol) or a vicinal trihydroxy arrangement significantly enhances radical scavenging activity.

Structure-Activity Relationship and Predicted Antioxidant Prowess

The arrangement of hydroxyl groups on the B-ring of 2',3',4'-trihydroxyflavone suggests a high potential for antioxidant activity. The presence of three adjacent hydroxyl groups creates a highly favorable configuration for donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

One comparative study of seventeen trihydroxyflavone derivatives identified the isomer with hydroxyl groups at the 2', 3', and 4' positions in the B-ring as exhibiting the strongest free radical scavenging ability in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[1]. While the study did not provide specific quantitative data for this isomer, this qualitative assessment underscores its potent antioxidant potential. The high reactivity is attributed to the electron-donating nature of the multiple hydroxyl groups, which stabilizes the resulting flavonoid radical after scavenging a free radical.

Quantitative Antioxidant Data of Trihydroxyflavone Isomers

To provide a quantitative context for the potential antioxidant capacity of 2',3',4'-trihydroxyflavone, the following table summarizes the reported antioxidant activities of other trihydroxyflavone isomers. This data, obtained from various in vitro antioxidant assays, highlights the range of activities observed among different substitution patterns.

| Flavonoid Isomer | Assay | IC50 / EC50 (µM) | Reference |

| 3,3',4'-Trihydroxyflavone | DPPH | Most active in a series | [2] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 | [3] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [3] |

| 3',4',5-Trihydroxyflavone | DPPH | Most active against A549 & MCF-7 cell lines | [1][4] |

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 (Half maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower value indicates greater antioxidant activity.

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of flavonoids like 2',3',4'-trihydroxyflavone.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Dissolve 2',3',4'-trihydroxyflavone in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of dilutions of 2',3',4'-trihydroxyflavone in a suitable solvent.

-

Reaction mixture: Add a small aliquot (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 determination: The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

-

Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample preparation: Prepare a series of dilutions of 2',3',4'-trihydroxyflavone.

-

Reaction mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Protocol:

-

Cell culture: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.

-

Loading with fluorescent probe: Wash the cells with PBS and then incubate them with a solution of DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of 2',3',4'-trihydroxyflavone for a specific period (e.g., 1 hour).

-

Induction of oxidative stress: Induce oxidative stress by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as micromoles of quercetin equivalents per micromole of the compound.

Visualizing Antioxidant Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the antioxidant properties of flavonoids.

Caption: General mechanism of free radical scavenging by a flavonoid.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Trihydroxyflavones: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative effects, and experimental evaluation of trihydroxyflavones as potent anti-inflammatory agents.

Introduction

Trihydroxyflavones, a subclass of flavonoids characterized by three hydroxyl groups on the flavone backbone, have emerged as promising candidates in the development of novel anti-inflammatory therapeutics. Found abundantly in various plants, fruits, and vegetables, these naturally occurring compounds exhibit potent modulatory effects on key signaling pathways implicated in the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory properties of prominent trihydroxyflavones, including apigenin, fisetin, baicalein, norwogonin, and other notable derivatives. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative efficacy, and the experimental protocols required for their evaluation.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of trihydroxyflavones are multifaceted, primarily involving the inhibition of pro-inflammatory enzymes and the modulation of critical intracellular signaling cascades. These compounds have been shown to effectively target key mediators of inflammation, leading to a reduction in the production of inflammatory cytokines and other signaling molecules.

Inhibition of Pro-inflammatory Enzymes

Trihydroxyflavones have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are upregulated during inflammation and are responsible for the synthesis of prostaglandins and nitric oxide (NO), respectively.

Modulation of Key Signaling Pathways

The anti-inflammatory properties of trihydroxyflavones are largely attributed to their ability to interfere with major signaling pathways that regulate the expression of pro-inflammatory genes. These include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Trihydroxyflavones can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Trihydroxyflavones have been shown to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory cascade.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for cytokine signaling. Certain trihydroxyflavones can inhibit the phosphorylation of JAK and STAT proteins, disrupting the signaling cascade that leads to the expression of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of various trihydroxyflavones, providing a comparative overview of their potency.

| Trihydroxyflavone | Target | Cell Line/Model | IC50 / % Inhibition |

| Apigenin | COX-2 | RAW 264.7 Macrophages | IC50 < 15 µM[1][2] |

| iNOS | RAW 264.7 Macrophages | IC50 < 15 µM[1][2] | |

| PGE2 Production | RAW 264.7 Macrophages | IC50 8.04 µM[1] | |

| Nitrite Production | RAW 264.7 Macrophages | IC50 9.86 µM[1] | |

| Fisetin | Nitric Oxide Production | N9 Microglial Cells | Significant inhibition[3] |

| TNF-α Production | N9 Microglial Cells | Significant inhibition[3] | |

| IL-6 Secretion | LPS-stimulated RAW264.7 cells | ~51% decrease with fisetin treatment[4] | |

| TNF-α Secretion | LPS-stimulated RAW264.7 cells | ~40% decrease with fisetin treatment[4] | |

| Baicalein | NO Production | Poly I:C-induced RAW 264.7 cells | Significant inhibition at concentrations up to 100 μM |

| IL-1α, IL-6 Production | Poly I:C-induced RAW 264.7 cells | Significant inhibition at concentrations up to 100 μM | |

| Wogonin | NO Production | LPS-induced RAW 264.7 cells | IC50 = 17 µM[5] |

| PGE2 Production | LPS-induced RAW 264.7 cells | IC50 = 0.3 µM[3] | |

| 6,3',4'-Trihydroxyflavone | NO Suppression | 2D RAW 264.7 Macrophages | IC50 = 22.1 µM[6] |